(Propane-2,2-diyl)bis(trimethylstannane)
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Overview
Description
(Propane-2,2-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-2,2-diyl)bis(trimethylstannane) typically involves the reaction of propane-2,2-diyl chloride with trimethylstannane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of (Propane-2,2-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(Propane-2,2-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The trimethylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Propane-2,2-diyl)bis(trimethylstannane) include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of (Propane-2,2-diyl)bis(trimethylstannane) depend on the type of reaction. For example, oxidation reactions yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives depending on the nucleophile used .
Scientific Research Applications
(Propane-2,2-diyl)bis(trimethylstannane) has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Propane-2,2-diyl)bis(trimethylstannane) involves its interaction with molecular targets through the trimethylstannane groups. These groups can form bonds with various atoms and molecules, leading to changes in the chemical and physical properties of the target. The pathways involved in these interactions depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
(3,4-Difluoro-2,5-thiophenediyl)bis(trimethylstannane): This compound has a similar structure but with a thiophene backbone and fluorine substituents.
(4,8-Bis(4,5-dioctyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene-2,6-diyl)bis(trimethylstannane): This compound features a benzo[1,2-b:4,5-b′]dithiophene backbone with dioctyl-thiophene substituents.
Uniqueness
(Propane-2,2-diyl)bis(trimethylstannane) is unique due to its propane backbone, which provides different steric and electronic properties compared to similar compounds with aromatic or heterocyclic backbones. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
83135-43-7 |
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Molecular Formula |
C9H24Sn2 |
Molecular Weight |
369.71 g/mol |
IUPAC Name |
trimethyl(2-trimethylstannylpropan-2-yl)stannane |
InChI |
InChI=1S/C3H6.6CH3.2Sn/c1-3-2;;;;;;;;/h1-2H3;6*1H3;; |
InChI Key |
FAKSVBPZZHGVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
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